molecular formula C14H8F3IN2 B12627944 2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-94-3

2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12627944
CAS No.: 944580-94-3
M. Wt: 388.13 g/mol
InChI Key: ZSIYQNVRJKZFMV-UHFFFAOYSA-N
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Description

2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-iodophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine is unique due to the presence of both the iodine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom provides a site for further functionalization, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability .

Properties

CAS No.

944580-94-3

Molecular Formula

C14H8F3IN2

Molecular Weight

388.13 g/mol

IUPAC Name

2-(4-iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3IN2/c15-14(16,17)10-5-6-20-8-12(19-13(20)7-10)9-1-3-11(18)4-2-9/h1-8H

InChI Key

ZSIYQNVRJKZFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)C(F)(F)F)I

Origin of Product

United States

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